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Compound of Interest

Compound Name: Ticagrelor-d4

Cat. No.: B15573000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of

Ticagrelor-d4, a deuterated isotopologue of the antiplatelet agent Ticagrelor. The inclusion of

deuterium atoms serves critical roles in pharmaceutical research, primarily as an internal

standard for quantitative bioanalytical assays and in studies exploring the potential for

improved pharmacokinetic profiles by altering metabolic pathways.[1][2][3] This document

outlines a plausible synthetic route, detailed experimental protocols for characterization, and

key analytical data.

Introduction to Ticagrelor and Isotopic Labeling
Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that inhibits adenosine

diphosphate (ADP)-mediated platelet activation and aggregation.[4][5] It is clinically used to

reduce the risk of cardiovascular events in patients with acute coronary syndrome (ACS). The

deuterated analog, Ticagrelor-d4, contains four deuterium atoms on the hydroxyethoxy side

chain. This specific labeling provides a distinct mass shift, making it an ideal internal standard

for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic and

metabolic studies, without altering its fundamental chemical properties. Furthermore, the

"deuterium strategy" is sometimes employed to slow the rate of drug metabolism, potentially

improving a drug's half-life and overall pharmacokinetic properties.

Synthesis of Ticagrelor-d4

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15573000?utm_src=pdf-interest
https://www.benchchem.com/product/b15573000?utm_src=pdf-body
https://www.researchgate.net/publication/344425669_Design_Synthesis_and_Pharmacokinetic_Study_of_Deuterated_Ticagrelor_Derivatives
https://www.medchemexpress.com/ticagrelor-d4.html?locale=de-DE
https://www.medchemexpress.cn/ticagrelor-d4.html
https://orbi.uliege.be/bitstream/2268/251915/1/Synthesis%20of%20ticagrelor%20analogues%20belonging%20to%20123-triazolo45-d%20pyrimidines%20and%20study%20of%20their%20antiplatelet%20and%20antibacterial%20activity.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3861097/
https://www.benchchem.com/product/b15573000?utm_src=pdf-body
https://www.benchchem.com/product/b15573000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of Ticagrelor-d4 follows the established routes for Ticagrelor, with the key

modification being the introduction of a deuterated side-chain precursor at the appropriate step.

The overall strategy is convergent, involving the preparation of the core triazolo[4,5-

d]pyrimidine structure and its subsequent coupling with the deuterated cyclopentanol side-

chain.

A plausible synthetic workflow is outlined below.
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Caption: General synthetic workflow for Ticagrelor-d4.
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The synthesis involves multiple steps, adapted from established procedures for Ticagrelor.

Step 1: Synthesis of the Triazole Intermediate:

React 4,6-dichloro-2-(propylthio)-5-aminopyrimidine with (1R,2S)-2-(3,4-

difluorophenyl)cyclopropanamine in a suitable solvent like ethylene glycol with a non-

nucleophilic base (e.g., triethylamine) at an elevated temperature (e.g., 100°C) to form the

substituted pyrimidine intermediate via nucleophilic substitution.

Perform a diazotization reaction on the resulting intermediate using a nitrite source (e.g.,

sodium nitrite or a resin-NO2 reagent) in an acidic medium (e.g., acetic acid) to facilitate

the ring closure, forming the triazolo[4,5-d]pyrimidine core structure.

Step 2: C-N Coupling with Deuterated Side-Chain:

Condense the triazole intermediate with the deuterated amino cyclopentanol side-chain, 2-

(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-

yl)oxy)ethanol-d4. This reaction is typically carried out in a polar solvent like acetonitrile in

the presence of a base such as triethylamine.

Step 3: Deprotection:

Remove the acetonide protecting group from the coupled product using acidic hydrolysis.

A common method involves stirring the compound in a mixture of dichloromethane (DCM)

and aqueous hydrochloric acid.

Step 4: Purification:

After reaction completion and pH adjustment, extract the crude Ticagrelor-d4 into an

organic solvent like ethyl acetate.

Purify the crude product by recrystallization from a solvent system such as ethyl acetate

and n-heptane or by column chromatography to achieve high purity (>99%). The final

product is typically dried under vacuum.
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Comprehensive characterization is essential to confirm the identity, purity, and structural

integrity of the synthesized Ticagrelor-d4. The workflow involves a combination of mass

spectrometry, NMR spectroscopy, and chromatography.
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Caption: Analytical workflow for the characterization of Ticagrelor-d4.
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LC-MS/MS is the definitive technique for confirming the molecular weight of Ticagrelor-d4 and

is the primary application for this molecule as an internal standard.

Table 1: Mass Spectrometry Data

Analyte Formula
Molecular
Weight

Ionization
Mode

Expected
[M-H]⁻ (m/z)

Key
Fragment
Ion (m/z)

Ticagrelor
C₂₃H₂₈F₂N₆
O₄S

522.57 ESI- 521.1 361.1

Ticagrelor-d4
C₂₃H₂₄D₄F₂N

₆O₄S
526.59 ESI- 525.1

361.1 or

365.1*

The fragment may or may not retain the deuterium atoms depending on the fragmentation

pathway.

Experimental Protocol: LC-MS/MS A validated LC-MS/MS method for the quantification of

Ticagrelor can be adapted for Ticagrelor-d4.

Chromatography:

LC System: High-performance liquid chromatography (HPLC) system.

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm).

Mobile Phase: Gradient elution using acetonitrile and water (or 5 mM ammonium acetate)

with 0.1% formic acid.

Flow Rate: 0.5 mL/min.

Mass Spectrometry:

MS System: Triple quadrupole tandem mass spectrometer.

Ionization: Electrospray ionization (ESI), negative mode.
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Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Ticagrelor: m/z 521.1 → 361.1

Ticagrelor-d4: m/z 525.1 → 361.1 (or other appropriate fragment)

NMR spectroscopy is used to confirm the precise location of the deuterium atoms.

Expected Spectral Changes:

¹H NMR: The proton signals corresponding to the two methylene groups of the

hydroxyethoxy side chain (-O-CH₂-CH₂-OH) in unlabeled Ticagrelor will be absent or

significantly diminished in the ¹H NMR spectrum of Ticagrelor-d4.

¹³C NMR: The carbon signals for the deuterated positions (-O-CD₂-CD₂-OH) will exhibit

splitting into multiplets due to carbon-deuterium (C-D) coupling and will have a lower

intensity compared to their protonated counterparts.

Experimental Protocol: NMR

Instrument: Bruker 500 MHz or 700 MHz spectrometer.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

Internal Standard: Tetramethylsilane (TMS).

Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., HSQC, HMBC) experiments can be run

to confirm the full structure.

High-performance liquid chromatography with UV detection is used to determine the purity of

the final compound.

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters
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Parameter Description

Column
C8 or C18 reverse-phase (e.g., 150 x 4.6
mm, 5.0 µm).

Mobile Phase

Isocratic or gradient mixture of Acetonitrile and

an aqueous buffer (e.g., 50 mM Ammonium

Acetate).

Flow Rate 0.7 - 1.0 mL/min.

Column Temperature 25°C.

Detection UV absorbance at 270 nm.

| Injection Volume | 20 µL. |

Experimental Protocol: HPLC Purity

Prepare a standard solution of Ticagrelor-d4 in a suitable diluent (e.g., mobile phase).

Inject the solution into the HPLC system operating under the conditions specified in Table 2.

Record the chromatogram and calculate the area percentage of the main peak relative to the

total area of all peaks to determine the purity. A purity of >99% is typically required for

analytical standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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